Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a thiophene ring substituted with various functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Gewald reaction, which is used to construct the thiophene ring. The process involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]THIOPHENE-3-CARBOXYLATE can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
ETHYL 5-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ETHYL 5-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-AMINO-4-METHYL-5-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE
- ETHYL 2-(SUBSTITUTED BENZYLIDENEAMINO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both sulfonamide and benzamido groups enhances its potential for diverse applications .
Properties
Molecular Formula |
C23H24N2O5S2 |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl 5-ethyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H24N2O5S2/c1-4-16-14-19(23(27)30-5-2)22(31-16)24-21(26)18-8-6-7-9-20(18)25-32(28,29)17-12-10-15(3)11-13-17/h6-14,25H,4-5H2,1-3H3,(H,24,26) |
InChI Key |
YOLUWYAQGQUICI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC |
Origin of Product |
United States |
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